

# Clinical Profile of Sabizabulin in mCRPC (Phase 1b/2 Data)

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## Compound Focus: Sabizabulin

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Trial Aspect	Details and Findings
Trial Identifier	NCT03752099 [1]
Patient Population	Men with mCRPC progressing after $\geq 1$ androgen receptor-targeting agent; prior taxane chemotherapy allowed in Phase 1b but not Phase 2 [1] [2].
Recommended Phase 2 Dose	63 mg administered orally once per day [1] [3] [4].

| **Primary Efficacy Findings** | • **Objective Response Rate (RECIST 1.1):** 20.7% (6 of 29 pts with measurable disease; 1 complete, 5 partial) [1] [3]. • **PSA Declines:** 29.2% (14 of 48 pts) [1]. • **Radiographic PFS (median):** 11.4 months (Kaplan-Meier estimate, n=55) [1]. | **Key Safety Findings** | Most common AEs were Grade 1-2 (diarrhea, fatigue). Notable for the **absence of neutropenia and neurotoxicity** [1] [2] [4]. |

## Mechanism of Action and Experimental Protocols

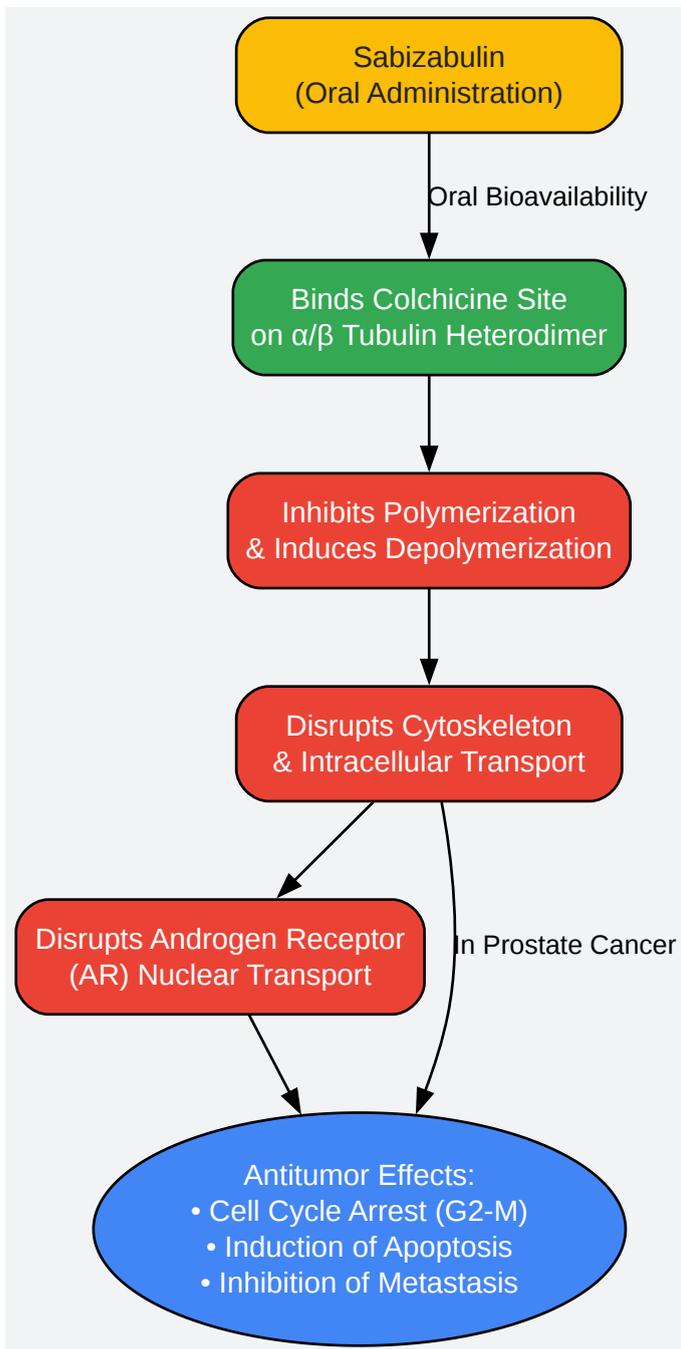
Understanding **sabizabulin's** unique mechanism and the design of its clinical trials is key for researchers.

## Mechanism of Action

**Sabizabulin** is a novel, oral cytoskeleton disruptor that targets microtubules. Its mechanism is distinct from taxanes [1]:

- **Target:** It binds the **colchicine-binding site** on  $\beta$ -tubulin and forms strong hydrogen bonds with a unique site on  $\alpha$ -tubulin, effectively cross-linking the subunits [1] [5].
- **Primary Effect:** This causes **inhibition of microtubule polymerization** and induces microtubule depolymerization and fragmentation, disrupting the cellular cytoskeleton [1].
- **Overcoming Resistance:** It is not a substrate for drug efflux pumps like P-glycoprotein, which is a common mechanism of taxane resistance [6] [7]. It also directly represses transcription of  $\beta$ III and  $\beta$ IV tubulin isoforms, another common resistance mechanism [1].

The following diagram illustrates this unique mechanism and its cellular consequences.



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## Key Clinical Trial Methodology

The design of the Phase 1b/2 trial provides a template for evaluating **sabizabulin** in metastatic cancer [1]:

- **Study Design:** Multicenter, open-label study.

- **Phase Ib (Dose Escalation):** Used a standard 3+3 design with escalating daily oral doses (4.5 to 81 mg). The schedule was intensified from 7 days on/14 days off to continuous daily dosing if tolerated. The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) [1] [4].
- **Phase II (Efficacy Expansion):** Evaluated the RP2D of 63 mg daily in 41 patients with no prior chemotherapy for mCRPC [1].
- **Efficacy Assessment:** Tumor response was evaluated using **PCWG3** (Prostate Cancer Working Group 3) criteria and **RECIST 1.1**. Key endpoints included radiographic progression-free survival (rPFS), objective response rate (ORR), and prostate-specific antigen (PSA) response [1].
- **Safety Assessment:** Toxicities were monitored and graded according to **CTCAE v5.0**. A dose-limiting toxicity (DLT) period was defined as the first 4 weeks of treatment [1].

## Comparative Positioning with Other Therapies

**Sabizabulin's** profile differs significantly from other microtubule inhibitors and it is being positioned in a specific treatment landscape.

- **Comparison with Taxane Chemotherapy:** While both **sabizabulin** and taxanes (e.g., paclitaxel, docetaxel) target microtubules, their binding sites and effects are different. Preclinical and clinical data suggest **sabizabulin** offers key potential advantages [6] [7] [4]:
  - **Oral Bioavailability:** Unlike intravenous taxanes, **sabizabulin** is an oral agent [6] [7].
  - **Different Toxicity Profile:** No significant neutropenia or neurotoxicity was observed in the Phase 1b/2 trial, which are common dose-limiting toxicities for taxanes [1] [2] [4].
  - **Ability to Overcome Resistance:** Its ability to evade P-gp efflux and its unique binding may allow it to work in taxane-resistant settings [1] [6].
- **Comparison with Other Androgen Receptor-Targeting Agents:** The Phase 3 VERACITY trial (NCT04844749) is directly comparing **sabizabulin** against an alternative androgen receptor-targeting agent (e.g., abiraterone, enzalutamide) in men with mCRPC who have failed one prior AR-targeted therapy. The primary endpoint of this study is radiographic PFS [1] [3] [4].

## Future Clinical Development Directions

The development of **sabizabulin** extends beyond prostate cancer, exploring its potential in other malignancies.

- **Ongoing Phase 3 VERACITY Trial:** This pivotal trial in mCRPC will provide the most robust efficacy data, including overall survival, and will define **sabizabulin**'s potential place in the treatment sequence [1] [3] [4].
- **Development in Breast Cancer:** Based on strong preclinical data, **sabizabulin** is also in development for breast cancer [6] [7].
  - **Preclinical Efficacy:** Shows potent activity in HER2-positive and triple-negative breast cancer (TNBC) models, suppressing tumor growth and metastasis comparable to paclitaxel [6] [7].
  - **Synergy with Targeted Therapy:** In HER2+ models, **sabizabulin** (but not paclitaxel) showed synergistic effects with the tyrosine kinase inhibitor lapatinib [6] [7].
  - **Planned Clinical Trials:** A Phase 2b study in AR+ ER+ HER2- metastatic breast cancer is planned [8] [3].

## How to Stay Updated on Survival Data

For researchers and drug development professionals, tracking the following sources will be crucial for obtaining the most current data:

- **ClinicalTrials.gov:** Monitor the record for the **Phase 3 VERACITY trial (NCT04844749)** for primary completion date and eventual results posting [1] [3].
- **Peer-Reviewed Journals:** Watch for publications from the Phase 1b/2 trial with more mature data and, ultimately, the results of the Phase 3 VERACITY trial.
- **Scientific Conferences:** Data updates are often presented at major oncology meetings like ASCO, ESMO, and AACR.

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